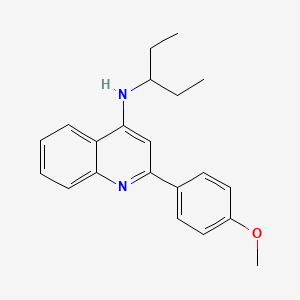

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a strong base such as sodium hydride.

Alkylation: The ethylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving quinoline derivatives.

Chemical Research: The compound is used as a starting material or intermediate in the synthesis of more complex molecules for research purposes.

Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(1-ethylpropyl)-2-(4-hydroxyphenyl)-4-quinolinamine: Similar structure but with a hydroxy group instead of a methoxy group.

N-(1-ethylpropyl)-2-(4-chlorophenyl)-4-quinolinamine: Similar structure but with a chloro group instead of a methoxy group.

N-(1-ethylpropyl)-2-(4-nitrophenyl)-4-quinolinamine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to specific molecular targets.

Biological Activity

N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several synthetic steps that typically include the formation of the quinoline core followed by the introduction of the ethylpropyl and methoxyphenyl substituents. The methods employed often utilize nucleophilic substitutions and cyclization reactions to achieve the desired structure.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

- Mechanism of Action : The compound is believed to exert its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway. In one study, a related compound exhibited an IC50 value of 0.22 μM against EGFR kinase, indicating potent inhibitory activity comparable to standard drugs like Lapatinib .

2. Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Research has indicated that these compounds can inhibit quorum sensing (QS) in bacterial pathogens, which is crucial for their virulence.

- Case Study : A study reported that certain quinoline derivatives reduced violacein production in Chromobacterium violaceum by over 85% at a concentration of 400 μM, demonstrating significant anti-QS activity with minimal bactericidal effects .

Table 1: Biological Activity Summary

| Activity Type | Mechanism / Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of EGFR; induction of apoptosis | |

| Antimicrobial | Inhibition of quorum sensing | |

| Cytotoxicity | Significant antiproliferative action |

Case Study 1: Antiproliferative Effects

A detailed investigation into the antiproliferative effects of quinoline derivatives revealed that compounds with similar structures to this compound showed significant cytotoxicity against various cancer cell lines. The study highlighted that certain substitutions at specific positions on the quinoline ring enhanced biological efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms underlying the anticancer activity of related compounds. It was found that these compounds could induce G1 phase arrest in the cell cycle and activate apoptotic pathways by upregulating p53 and caspase 9 levels, leading to increased apoptosis in treated cancer cells .

Properties

CAS No. |

853330-90-2 |

|---|---|

Molecular Formula |

C21H24N2O |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-pentan-3-ylquinolin-4-amine |

InChI |

InChI=1S/C21H24N2O/c1-4-16(5-2)22-21-14-20(15-10-12-17(24-3)13-11-15)23-19-9-7-6-8-18(19)21/h6-14,16H,4-5H2,1-3H3,(H,22,23) |

InChI Key |

PVHYHOSQFSUMIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.